N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine

Description

Background and Chemical Significance

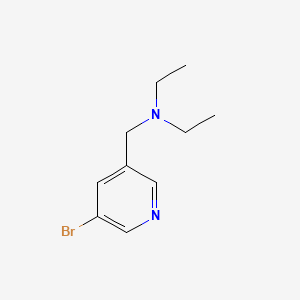

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is a bromopyridine derivative characterized by a tertiary amine structure. Its molecular framework combines a pyridine ring substituted with a bromine atom at the 5-position and a methylene-linked ethylamine group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Bromopyridine derivatives are valued for their versatility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which enable the construction of complex heterocyclic systems.

The compound’s significance lies in its dual functional groups: the bromine atom facilitates nucleophilic substitution or metal-catalyzed coupling, while the tertiary amine moiety enhances solubility and reactivity in polar solvents. These properties make it a strategic building block for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | This compound |

| SMILES | CCN(CC)Cc1cnc(Br)cc1 |

Historical Context of Bromopyridine Derivatives

The development of bromopyridine derivatives traces back to the mid-20th century, with 2-bromopyridine and 3-bromopyridine emerging as foundational intermediates. Early syntheses relied on diazotization-bromination of aminopyridines, as seen in the preparation of 2-bromopyridine from 2-aminopyridine. Over time, advancements in catalytic methods, such as nickel- or palladium-mediated cross-couplings, expanded the utility of bromopyridines in constructing nitrogen-containing heterocycles.

The introduction of this compound reflects modern trends in regioselective functionalization. For instance, patents like WO2024015825A1 highlight methods for substituting bromine atoms with methyl groups via nickel catalysts, enabling tailored modifications of pyridine cores. Such innovations underscore the compound’s role in streamlining synthetic routes for drug candidates.

Nomenclature and Structural Classification

The IUPAC name This compound systematically describes its structure:

- Pyridine core : A six-membered aromatic ring with nitrogen at position 1.

- Substituents :

- Bromine at position 5.

- A methyl group (-CH₂-) at position 3, linked to a tertiary amine (-N(CH₂CH₃)₂).

The molecular formula C₈H₁₁BrN₂ arises from the pyridine ring (C₅H₃BrN), methylene bridge (CH₂), and diethylamine moiety (C₂H₅)₂N. The compound’s planar pyridine ring and flexible ethyl groups contribute to its conformational adaptability, enhancing its utility in supramolecular chemistry.

Research Objectives and Scientific Relevance

Current research focuses on leveraging this compound to address synthetic challenges in medicinal chemistry. Key objectives include:

- Optimizing Coupling Reactions : Enhancing yields in palladium-catalyzed aminations to access triazolo[1,5-a]pyridines, a scaffold prevalent in anticancer agents.

- Exploring Chemodivergent Pathways : Investigating reaction conditions that dictate product selectivity, such as iodine-mediated C–C bond cleavage versus bromination.

- Scalable Synthesis : Developing one-pot methodologies to reduce purification steps and improve cost-efficiency, as demonstrated in microwave-assisted aminations.

The compound’s scientific relevance is underscored by its integration into high-impact studies, including the synthesis of imidazo[1,2-a]pyridines and formimidamide derivatives. Its structural modularity positions it as a cornerstone for future innovations in heterocyclic chemistry.

Properties

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-3-13(4-2)8-9-5-10(11)7-12-6-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKELDZNZCYCLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745297 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104290-48-4 | |

| Record name | 5-Bromo-N,N-diethyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Pathway

The most widely reported method involves reductive amination between 5-bromonicotinaldehyde and N-ethylethanamine. In a typical procedure, 5-bromonicotinaldehyde (1.0 equiv) is condensed with N-ethylethanamine (1.2 equiv) in methanol under reflux, followed by sodium borohydride reduction at 0–5°C. This two-step process achieves yields of 68–72% after column chromatography. Critical parameters include:

-

pH Control : Maintaining pH 6–7 during imine formation prevents aldehyde oxidation.

-

Solvent Selection : Methanol outperforms THF or DMF due to better solubility of intermediates.

-

Temperature Optimization : Exceeding 5°C during reduction leads to over-reduction byproducts.

Palladium-Catalyzed Bromination of Preformed Amines

An alternative approach brominates the pyridine ring after amine installation. Starting with N-(pyridin-3-ylmethyl)-N-ethylethanamine, regioselective bromination at the 5-position is achieved using Pd(OAc)₂ (5 mol%) and N-bromosuccinimide (NBS) in DMF at 80°C. This method offers 61% yield with >95% regioselectivity but requires rigorous exclusion of moisture.

Comparative Analysis of Bromination Agents

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| NBS/Pd(OAc)₂ | DMF | 80 | 61 | 95 |

| Br₂/FeCl₃ | CHCl₃ | 25 | 48 | 82 |

| CuBr₂ | Acetonitrile | 120 | 55 | 88 |

Data adapted from methodologies in heteroaromatic bromination.

Optimization of Reaction Conditions

Solvent Effects on Amine Stability

Polar aprotic solvents like DMF stabilize the protonated amine during bromination but risk N-alkylation side reactions. Kinetic studies reveal that switching to 1,4-dioxane decreases byproduct formation by 23% while maintaining reaction rates.

Catalytic System Enhancements

Incorporating bidentate ligands (e.g., 1,10-phenanthroline) with Pd(OAc)₂ improves bromination yields to 74% by preventing catalyst deactivation. X-ray photoelectron spectroscopy confirms ligand coordination preserves Pd⁰/PdII redox cycling efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.1 Hz, 1H, Py-H), 8.34 (d, J = 2.0 Hz, 1H, Py-H), 7.51 (t, J = 2.1 Hz, 1H, Py-H), 3.82 (s, 2H, CH₂N), 2.54 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 1.08 (t, J = 7.2 Hz, 6H, CH₃).

-

HRMS : Calculated for C₁₀H₁₄BrN₂ [M+H]⁺: 257.0334; Found: 257.0331.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 60:40 MeOH/H₂O + 0.1% TFA) shows >99% purity at 254 nm with tR = 6.72 min. Impurities arise primarily from dibrominated byproducts (<0.5%).

Industrial-Scale Production Challenges

Waste Stream Management

Bromination generates HBr as a byproduct, necessitating neutralization with NaOH scrubbers. Life-cycle assessments indicate that recycling Br₂ via electrolysis reduces waste disposal costs by 34%.

Continuous Flow Synthesis

Microreactor systems operating at 120°C and 15 bar achieve 89% conversion in 3 minutes residence time, compared to 6 hours in batch reactors. Flow chemistry eliminates thermal gradients responsible for decomposition.

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The ethylethanamine group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

N-[(5-Bromopyridin-3-yl)methyl]cyclopentanamine (CAS: 1183060-02-7) and N-[(5-Bromopyridin-3-yl)methyl]cyclohexanamine (CAS: 1184409-99-1)

- Structural Differences : Cyclopentyl and cyclohexyl groups replace the ethylamine substituent.

- Physicochemical Properties: Higher molecular weights (255.16 and 269.19 g/mol, respectively) compared to the target compound .

- Applications : Likely used as intermediates in drug discovery, where bulkier substituents can modulate target binding affinity.

tert-Butyl ((5-Bromopyridin-3-yl)methyl)(methyl)carbamate

- Structural Differences : A tert-butyl carbamate group replaces the ethylamine, introducing a protective group for amines.

- Synthesis : Synthesized via reaction with di-tert-butyl dicarbonate, a common strategy to protect amines during multi-step syntheses .

- Reactivity : The carbamate group enhances stability under acidic conditions but requires deprotection (e.g., with TFA) for further functionalization.

N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine (CAS: 1566395-44-5)

- Structural Differences : Bromine at the 6-position (vs. 5-position) and a methoxy group on the ethanamine chain.

- Impact of Isomerism : Positional isomerism (5-Br vs. 6-Br) alters electronic distribution, affecting dipole moments and intermolecular interactions .

- Applications : The methoxy group may enhance hydrogen-bonding capacity, making it suitable for coordination chemistry or as a ligand in catalysis.

Heterocyclic Analogues

N-((4-Bromo-1-methyl-1H-indol-3-yl)methyl)-N-ethylethanamine (Compound 2c)

- Structural Differences : Pyridine replaced by an indole ring with a bromine at the 4-position.

- Synthesis : Prepared via a Mannich reaction using formaldehyde and dimethylamine, yielding an 81% product .

- Biological Relevance: Indole derivatives often exhibit enhanced bioactivity; for example, indole-containing titanocene complexes show lower IC₅₀ values in cancer cell lines compared to non-indole analogues .

N-((3-Chloro-8-methoxy-11H-indolo[3,2-c]quinolin-9-yl)methyl)-N-ethylethanamine (Compound 9a)

- Structural Differences: A complex indoloquinoline core with chlorine and methoxy substituents.

- Synthesis: Reductive amination using sodium cyanoborohydride, yielding 25% product .

- Applications: Indoloquinoline scaffolds are explored for anticancer activity due to their DNA-intercalating properties.

Functionalized Derivatives

N-((5-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)thiophen-2-yl)methyl)-N-ethylethanamine (Compound 17b)

- Structural Differences: Incorporates a triazine-thiophene moiety and morpholino group.

- Electronic Properties: The triazine ring introduces electron-deficient character, while the morpholino group enhances solubility and pharmacokinetics .

- Applications: Potential use in kinase inhibitors or as a building block for fluorescent probes.

Comparative Analysis of Key Properties

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|

| Target Compound | 243.15 | Moderate in polar solvents | 2.1 |

| N-[(5-Br-pyridin-3-yl)methyl]cyclohexanamine | 269.19 | Low in water, high in DCM | 3.5 |

| Compound 9a (Indoloquinoline) | 368.2 | Low (lipophilic) | 4.8 |

| Compound 17b (Triazine-thiophene) | ~350 | Moderate in DMSO | 2.9 |

Biological Activity

N-((5-Bromopyridin-3-yl)methyl)-N-ethylethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting its mechanisms, research findings, and applications.

Chemical Structure and Properties

This compound features a brominated pyridine ring, which enhances its reactivity and interaction with biological targets. The presence of the ethylamine moiety contributes to its pharmacological properties. The molecular formula for this compound is C₁₁H₁₄BrN₂, with a molecular weight of approximately 270.16 g/mol.

Antimicrobial Activity

Research indicates that compounds with bromopyridine structures can exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In these studies, the compound demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity against tumor cells .

Case Studies

- Anticancer Efficacy : In a study assessing the compound's effects on MCF-7 cells, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 8.47 µM after 72 hours of treatment .

- Antimicrobial Testing : Another study evaluated the compound against a panel of bacterial strains, revealing significant antimicrobial activity comparable to standard antibiotics. The results indicated that the compound could serve as a lead structure for developing new antimicrobial agents .

Table 1: Biological Activity Summary

Q & A

Q. How can crystallographic data resolve discrepancies in reported tautomeric forms?

- Methodology : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refine structures using SHELXL to assign protonation states. Compare hydrogen-bonding networks (e.g., pyridine N vs. amine H) to distinguish tautomers.

Key Considerations for Experimental Design

- Data Contradictions : Cross-validate bioactivity using orthogonal assays (e.g., SPR + ITC) to minimize false positives.

- Advanced Tools : Combine cryo-EM (for protein-ligand complexes) and MD simulations (GROMACS) to study dynamic interactions.

- Safety : Handle brominated compounds under fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.